Cas no 1186429-73-1 ((5-Bromo-1-methyl-1H-indol-2-yl)methanol)

5-ブロモ-1-メチル-1H-インドール-2-イルメタノールは、有機合成化学において重要な中間体として利用される化合物です。その構造的特徴として、インドール骨格の2位にヒドロキシメチル基、5位にブロモ置換基、1位にメチル基を有しており、多様な誘導体合成に適した反応性を示します。特に、ブロモ基の求電子置換反応性とヒドロキシメチル基の変換容易性を併せ持つため、医薬品や機能性材料の合成前駆体として有用です。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く応用可能です。

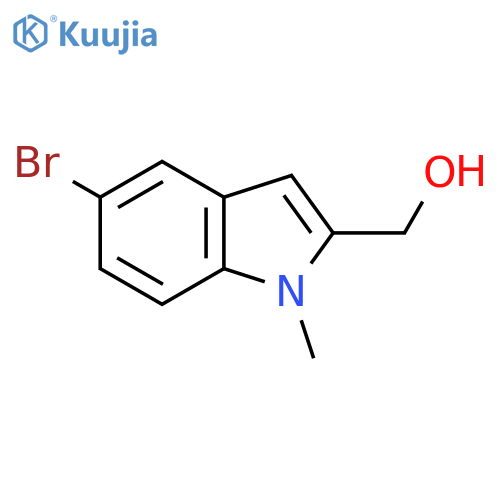

1186429-73-1 structure

商品名:(5-Bromo-1-methyl-1H-indol-2-yl)methanol

CAS番号:1186429-73-1

MF:C10H10BrNO

メガワット:240.09650182724

MDL:MFCD27980295

CID:2103108

(5-Bromo-1-methyl-1H-indol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5-bromo-1-methyl-1H-indol-2-yl)methanol

- DUOWCKQVIGZSJH-UHFFFAOYSA-N

- (5-Bromo-1-methyl-1H-indol-2-yl)methanol

-

- MDL: MFCD27980295

- インチ: 1S/C10H10BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3

- InChIKey: DUOWCKQVIGZSJH-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(CO)N2C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 188

- トポロジー分子極性表面積: 25.2

(5-Bromo-1-methyl-1H-indol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 217486-2.500g |

(5-Bromo-1-methyl-1H-indol-2-yl)methanol, 95% |

1186429-73-1 | 95% | 2.500g |

$1816.00 | 2023-09-09 |

(5-Bromo-1-methyl-1H-indol-2-yl)methanol 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1186429-73-1 ((5-Bromo-1-methyl-1H-indol-2-yl)methanol) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬